molecular formula C9H18ClNO3 B1435798 Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride CAS No. 2060061-66-5

Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride

Cat. No.: B1435798
CAS No.: 2060061-66-5
M. Wt: 223.7 g/mol
InChI Key: UVXRPGHQUVXIDD-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride is a bicyclic compound featuring a six-membered oxane (tetrahydropyran) ring substituted with an aminomethyl group at the 3-position and an ethyl ester moiety. Its molecular formula is C₉H₁₆ClNO₃ (as inferred from the carboxylic acid analog in : C₇H₁₃NO₃ + ethyl ester and HCl). The hydrochloride salt enhances water solubility, making it suitable for pharmaceutical applications. The oxane ring provides conformational rigidity, while the aminomethyl group offers a site for derivatization or receptor interaction .

Properties

IUPAC Name

ethyl 3-(aminomethyl)oxane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-2-13-8(11)9(6-10)4-3-5-12-7-9;/h2-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXRPGHQUVXIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCOC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Functionalization

One reported approach begins with a suitable oxane precursor bearing hydroxyl or nitro substituents, which are converted into intermediates for further functional group transformations.

  • Nitromethane addition : Under catalytic amounts of triethylamine and excess nitromethane at room temperature, an oxane-3-ol derivative reacts to form a 3-(nitromethyl)oxane intermediate with nearly quantitative yield (100%).

  • Mesylation : The hydroxyl group of the intermediate is converted into a good leaving group by reaction with methane sulfonyl chloride (mesyl chloride) in the presence of triethylamine at -78°C, yielding 3-(nitromethylene)oxane with about 81% yield.

Step Reagents/Conditions Product Yield
Nitromethane addition Oxane-3-ol + triethylamine, nitromethane, RT, 10 h 3-(Nitromethyl)oxane-3-ol 100%
Mesylation Methane sulfonyl chloride, triethylamine, -78°C 3-(Nitromethylene)oxane 81%

Reduction to Aminomethyl Derivative

  • The nitromethylene intermediate is subjected to catalytic hydrogenation using metal catalysts (e.g., Raney nickel) under hydrogen pressure, reducing the nitro group to the corresponding aminomethyl group.

  • This step converts 3-(nitromethylene)oxane into 3-(aminomethyl)oxane, which can then be esterified or further reacted.

Esterification and Salt Formation

  • The aminomethyl oxane intermediate is reacted with ethyl bromoacetate or related esters in the presence of a base such as potassium carbonate in acetone solvent, typically at 25-120°C for several hours, to form the ethyl carboxylate ester.

  • The free amine is then converted into its hydrochloride salt by treatment with hydrochloric acid or acidified solvents to improve stability and handling.

Step Reagents/Conditions Product Yield
Esterification Aminomethyl oxane + ethyl bromoacetate, K2CO3, acetone, 25-120°C, 4 h Ethyl 3-(aminomethyl)oxane-3-carboxylate ~89.4%
Salt formation Treatment with HCl or acid solution This compound Quantitative

Representative Multi-Step Synthesis Example

A related synthetic route adapted from a patent on similar aminomethyl chroman derivatives illustrates the process:

Step Reaction Description Conditions Yield (%)
1 Reaction of compound 1 with sodium cyanide in N,N-dimethylformamide 120°C, 4 h 16.3
2 Reaction of intermediate with ethyl bromoacetate in acetone + K2CO3 25-120°C, 4 h 89.4
3 Reaction with sodium in acetone 110°C, 4 h Not purified
4 Hydrogenation with Raney nickel under 50 psi H2 in acetone 50°C, 4 h Not specified

This sequence highlights the importance of temperature control, reaction time, and choice of solvents and catalysts to optimize product formation and purity.

Reaction Conditions and Optimization

  • Temperature : Ranges from -78°C (for mesylation) to 120°C (for nucleophilic substitution and ring formation).
  • Pressure : Hydrogenation steps performed under moderate hydrogen pressure (~50 psi).
  • Solvents : Common solvents include acetone, N,N-dimethylformamide, toluene, and dichloromethane.
  • Catalysts : Metal catalysts such as Raney nickel for hydrogenation; bases like potassium carbonate or triethylamine for substitution and acylation reactions.
  • Purification : Typically involves extraction, drying over sodium sulfate, filtration, concentration under reduced pressure, and silica gel chromatography using solvent mixtures like petroleum ether/ethyl acetate or dichloromethane/methanol.

Summary Table of Key Preparation Steps

Step No. Transformation Reagents/Conditions Key Notes Yield (%)
1 Formation of 3-(nitromethyl)oxane Oxane-3-ol + triethylamine + nitromethane, RT, 10 h High yield, mild conditions 100
2 Mesylation to form leaving group Methane sulfonyl chloride, triethylamine, -78°C Good yield, low temperature 81
3 Reduction to aminomethyl derivative Catalytic hydrogenation (Raney nickel), H2, 50 psi, 50°C Converts nitro to amine Not specified
4 Esterification with ethyl bromoacetate K2CO3, acetone, 25-120°C, 4 h High yield, key ester formation ~89.4
5 Formation of hydrochloride salt Treatment with HCl Stabilizes amine group Quantitative

Research Findings and Industrial Relevance

  • The described synthesis routes emphasize scalability and operational convenience, such as the use of common solvents and reagents, moderate reaction conditions, and straightforward purification steps.
  • Industrial synthesis benefits from the relatively short reaction sequences and high yields in key steps, enabling efficient production of this compound for pharmaceutical and synthetic applications.
  • The aminomethyl group’s reactivity allows for further derivatization, making this compound a versatile intermediate in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group plays a crucial role in binding to target molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Substituents Key Differences Reference
Ethyl 3-(aminomethyl)oxane-3-carboxylate HCl Oxane (6-membered ring) Ethyl ester, aminomethyl, HCl Reference compound
3-Aminooxolane-3-carboxylic acid HCl Oxolane (5-membered) Carboxylic acid, aminomethyl, HCl Smaller ring size, no ester group
Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate HCl Cyclohexane Ethyl ester, amino, HCl, stereochemistry All-carbon ring, chiral centers
Ethyl di-endo-3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate Bicyclo[2.2.2]octene Acetylated amino, ethyl ester, double bond Bicyclic framework, increased rigidity
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl Linear chain Methyl ester, dimethyl, methylamino, HCl Aliphatic, no cyclic structure

Physicochemical Properties

  • Melting Points: Bicyclo[2.2.2]octene derivative: 120–122 °C Cyclohexane analog (): Not reported, but stereochemistry may influence crystallization. Oxane derivative: Likely lower than bicyclic analogs due to reduced rigidity.
  • Solubility :

    • Hydrochloride salts (e.g., target compound, cyclohexane analog) exhibit higher water solubility than free bases.
    • The oxolane analog () lacks an ester, reducing lipophilicity compared to the ethyl ester-containing target compound.
  • Oxane and oxolane rings may undergo ring-opening under acidic/basic conditions.

Key Research Findings

  • Ring Size Effects : Oxolane (5-membered) analogs exhibit higher ring strain than oxane (6-membered), impacting conformational flexibility and metabolic stability .
  • Ester vs. Carboxylic Acid : Ethyl esters (target compound, ) enhance membrane permeability compared to carboxylic acids () .
  • Stereochemistry : The (1S,3R) configuration in the cyclohexane derivative () highlights the importance of chirality in biological activity .

Biological Activity

Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₈ClNO₃ and a molecular weight of approximately 223.70 g/mol. Its structure includes an oxane ring and an aminomethyl group, which are crucial for its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The aminomethyl group is believed to play a significant role in binding to various enzymes and receptors, potentially modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which influence the compound’s binding affinity and specificity.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. Research indicates that it may be effective against a range of bacterial strains, although specific data on its efficacy compared to standard antimicrobial agents is still limited.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Initial findings indicate that it may induce apoptosis in cancer cells through mechanisms that involve the modulation of cellular signaling pathways . For instance, studies have shown that compounds with similar structural features exhibit significant anti-tumor activity, suggesting that this compound could have comparable effects .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating a notable reduction in bacterial growth compared to untreated controls.
  • Anticancer Activity : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, with IC50 values indicating moderate potency. For example, similar compounds have shown IC50 values ranging from submicromolar to micromolar concentrations against specific cancer types .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological ActivityIC50 (µM)
This compoundC₉H₁₈ClNO₃Antimicrobial, AnticancerTBD
Ethyl 3-(aminomethyl)tetrahydro-2H-pyran-3-carboxylate hydrochlorideC₉H₁₈ClNO₃AnticancerTBD
Tert-butyl 3-(aminomethyl)oxane-3-carboxylateC₁₁H₂₃NO₃Moderate AntimicrobialTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride, and how can reaction yields be optimized?

  • Methodology : The synthesis likely involves cyclization of a precursor (e.g., ethyl 3-(aminomethyl)cyclohexane carboxylate) followed by HCl salt formation. Use triethylamine (NEt₃) to trap HCl, driving the reaction toward product formation . Optimize yields by varying solvent polarity (e.g., dichloromethane vs. THF) and reaction temperature. Monitor intermediates via thin-layer chromatography (TLC) and confirm final product purity via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the oxane ring structure, aminomethyl group (-CH₂NH₂), and ester moiety. Compare chemical shifts with analogous compounds (e.g., ethyl oxane carboxylates) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak) and detect potential impurities .
  • Elemental Analysis : Validate chloride content to confirm hydrochloride salt stoichiometry .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in airtight, light-resistant containers at 2–8°C. Conduct accelerated degradation studies under heat (40–60°C) and humidity (75% RH) to identify degradation products via LC-MS. Use inert atmospheres (N₂) during synthesis to prevent oxidation of the aminomethyl group .

Advanced Research Questions

Q. What strategies resolve contradictions between purity assessments (e.g., HPLC vs. NMR)?

  • Methodology :

  • HPLC-DAD/ELSD : Use diode-array detection (DAD) to identify UV-active impurities. Evaporative light scattering detection (ELSD) can detect non-UV-active species .
  • Quantitative NMR (qNMR) : Compare integration ratios of target compound peaks against a certified internal standard (e.g., maleic acid) to quantify purity .
  • Cross-validate results using orthogonal methods (e.g., ion chromatography for chloride content) .

Q. How can computational modeling predict the compound’s bioactivity in pharmacological studies?

  • Methodology :

  • Molecular Docking : Simulate interactions with target receptors (e.g., GPCRs or enzymes) using software like AutoDock Vina. Focus on the aminomethyl group’s hydrogen-bonding potential and the oxane ring’s conformational flexibility .
  • ADMET Prediction : Use SwissADME or ADMETLab to assess absorption, toxicity, and metabolic stability. Key parameters include logP (lipophilicity) and polar surface area (PSA) .

Q. What mechanistic insights explain the hydrochloride salt’s role in solubility and reactivity?

  • Methodology :

  • Solubility Studies : Measure solubility in aqueous buffers (pH 1–7.4) and organic solvents. The hydrochloride salt enhances aqueous solubility via ion-dipole interactions but may reduce permeability .
  • Reactivity Profiling : Compare reaction rates of the free base vs. hydrochloride salt in nucleophilic substitutions. The salt’s ionic nature may stabilize transition states in polar solvents .

Q. How can researchers optimize catalytic conditions for introducing the aminomethyl group?

  • Methodology :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or CuI) for reductive amination of a ketone precursor. Monitor reaction progress via in-situ IR spectroscopy for C=O bond reduction .
  • Solvent Effects : Compare yields in aprotic (DMF) vs. protic (MeOH) solvents. Additives like molecular sieves may improve efficiency by absorbing water .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride
Reactant of Route 2
Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride

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